molecular formula C11H9ClN2O2 B1491699 6-(2-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097957-34-9

6-(2-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1491699
CAS RN: 2097957-34-9
M. Wt: 236.65 g/mol
InChI Key: AQWMNTFJTUOMQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, polarity, reactivity, etc .

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been involved in studies for synthesizing new derivatives that show potential as biological agents. For example, derivatives synthesized from reactions involving thiourea and aromatic aldehydes have been evaluated for antimicrobial activities, with some compounds exhibiting significant inhibition on bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).

Chemical Properties and Reactions

  • Research has also focused on the synthesis and chemical properties of the compound, including reactions with aliphatic carboxylic acid chlorides and the formation of enamino derivatives, showcasing the compound's versatility in organic synthesis (Rubinov et al., 2008).

Crystal Structure Analysis

  • Crystal structure analyses have been performed to understand the molecular and crystallographic characteristics of related compounds, providing insights into their structural conformations and potential applications in material science and medicinal chemistry (Li et al., 2005).

Novel Synthesis Approaches

  • Innovative synthesis methods have been developed for dihydropyrimidine-2,4(1H,3H)-dione derivatives, including the exploration of their in vitro cytotoxic evaluations against cancer cell lines, highlighting the compound's relevance in the development of new therapeutic agents (Udayakumar et al., 2017).

Supramolecular Assemblies

  • The dihydropyrimidine-2,4-(1H,3H)-dione functionality of the compound has been investigated as a module for novel crown-containing hydrogen-bonded supramolecular assemblies, emphasizing its potential in the creation of new materials with specific chemical and physical properties (Fonari et al., 2004).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that results in a pharmacological effect .

Safety and Hazards

This involves studying the toxicity, environmental impact, handling precautions, and disposal methods of the compound .

properties

IUPAC Name

6-(2-chlorophenyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-10(15)6-9(13-11(14)16)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWMNTFJTUOMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(2-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(2-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(2-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(2-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(2-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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